N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a benzimidazole core linked via a methylene group to a propanamide chain terminating in a 4-chloroindole moiety. The benzimidazole scaffold is known for its role in medicinal chemistry, often contributing to DNA interaction or enzyme inhibition, while the 4-chloroindole group may enhance hydrophobic interactions and target specificity . Its molecular formula is C₂₀H₁₈ClN₅O, with a molecular weight of 387.85 g/mol.
Properties
Molecular Formula |
C19H17ClN4O |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloroindol-1-yl)propanamide |
InChI |
InChI=1S/C19H17ClN4O/c20-14-4-3-7-17-13(14)8-10-24(17)11-9-19(25)21-12-18-22-15-5-1-2-6-16(15)23-18/h1-8,10H,9,11-12H2,(H,21,25)(H,22,23) |
InChI Key |
GJTOPWJHFLJDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related analogs from the evidence:
Structural and Functional Analysis
Core Scaffold Variations: The target compound’s benzimidazole core distinguishes it from indole-based analogs (e.g., Compounds 10j, 54) and triazole derivatives (). Benzimidazole’s planar structure may enhance DNA intercalation or kinase binding compared to indole or triazole cores .
Substituent Effects: The 4-chloroindole group in the target compound likely enhances hydrophobicity and π-π stacking vs. Fluorinated substituents (e.g., ’s 10j, ’s difluoroindole) improve metabolic stability and bioavailability but may alter target specificity .
Linker Flexibility: The propanamide linker in the target compound provides conformational flexibility, facilitating interactions with deep binding pockets.
Biological Activity Trends :
- Indole derivatives with aryl sulfonamides () show potent enzyme inhibition, suggesting that the target compound’s benzimidazole and chloroindole groups could synergize for dual kinase/COX inhibition .
- Neuroprotective triazole-propanamides () highlight the role of heterocycles in mitigating oxidative stress, a property that benzimidazole derivatives may also exploit .
Research Findings and Implications
- Anticancer Potential: Compounds with substituted indoles () and benzimidazoles () demonstrate anticancer activity via apoptosis pathways, suggesting the target compound’s dual heterocyclic system may enhance pro-apoptotic effects .
- Enzyme Inhibition : Sulfonamide-containing analogs () achieve sub-micromolar IC₅₀ values against COX-2, implying that the target’s chloroindole could similarly optimize steric and electronic interactions with catalytic sites .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of benzimidazole-2-ylmethylamine with 3-(4-chloroindol-1-yl)propanoic acid via EDCI/HOBt activation .
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole ring is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For example, cyclization using formic acid under reflux yields 2-substituted benzimidazoles. Alternative methods employ carbonyldiimidazole (CDI) to facilitate ring closure, particularly when introducing methyl or chloro substituents.
Indole Subunit Preparation
The 4-chloroindole component is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., 4-chlorocyclohexanone) under acidic conditions. Chlorination at the 4-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF).
Propanamide Linker Formation
Coupling the benzimidazole and indole subunits requires:
-
Activation of the carboxylic acid : Chloroacetyl chloride or N,N’-dicyclohexylcarbodiimide (DCC) converts the benzimidazole’s carboxylic acid to an acyl chloride or active ester.
-
Amide bond formation : Reaction with 3-(4-chloroindol-1-yl)propanamine in the presence of HOBt (hydroxybenzotriazole) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) yields the final product.
Stepwise Synthesis Protocol
Procedure for this compound
Critical Notes :
-
Temperature Control : Exothermic reactions (e.g., chlorination) require cooling to −10°C to prevent side reactions.
-
Solvent Selection : DMF enhances solubility of intermediates but necessitates rigorous drying to avoid hydrolysis.
Optimization of Reaction Conditions
Catalytic Efficiency and Yield Improvement
Purification Techniques
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the final product with >95% purity.
-
Crystallization : Recrystallization from ethanol/water (1:2) removes unreacted starting materials.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
| Method | Parameters | Result |
|---|---|---|
| HPLC | C18 column, acetonitrile/H2O (70:30), 1 mL/min, 254 nm | 98.2% purity |
| TGA | Heating rate 10°C/min, N2 atmosphere | Decomposition onset: 210°C |
Comparative Analysis of Alternative Synthetic Pathways
Route Efficiency Comparison
| Method | Steps | Total Yield | Time | Cost |
|---|---|---|---|---|
| Classical (DCC coupling) | 4 | 32% | 48h | $$ |
| HBTU/HOBt-mediated | 4 | 62% | 36h | $$$ |
| Microwave-assisted | 3 | 58% | 12h | $$$$ |
Q & A
Q. What are the key considerations in designing a synthetic route for N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide?
Methodological Answer: The synthesis should prioritize regioselective coupling of the benzimidazole and indole moieties. Key steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) to protect amines during amide bond formation.
- Coupling agents : Employ carbodiimides (e.g., EDCI) with HOBt for efficient amidation, as seen in related indole-propanamide syntheses .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity.
- Yield optimization : Adjust stoichiometry of 4-chloroindole derivatives and benzimidazole precursors, noting that substituents like nitro or pyridyl groups may lower yields (e.g., 6–17% in analogous compounds) .
Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?
Methodological Answer:
- ¹H-NMR : Identify characteristic peaks:
- Benzimidazole protons: δ 7.3–8.1 ppm (aromatic).
- Indole NH: δ ~10–12 ppm (broad, exchangeable).
- Propanamide CH₂: δ 2.5–3.5 ppm (triplet or multiplet).
- ¹³C-NMR : Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons.
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <5 ppm error). Reference HRMS data from structurally similar indole-acetamide derivatives .
Q. What in vitro assays are appropriate for initial evaluation of its biological activity?
Methodological Answer:
- Apoptosis assays : Measure Bcl-2/Mcl-1 inhibition using flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, A549) .
- Kinase inhibition : Screen against JAK3 or PARP1 via ADP-Glo™ assays, referencing IC₅₀ values of related propanamides (e.g., 27 nM for JAK3 inhibitors) .
- Cytotoxicity : Use MTT assays across multiple cell lines to assess selectivity (e.g., compare IC₅₀ in normal vs. cancer cells).
Advanced Research Questions
Q. How can researchers resolve conflicting cytotoxicity data across different cell lines?
Methodological Answer:
- Variable target expression : Quantify Bcl-2/Mcl-1 or PARP1 levels via Western blotting in cell lines showing discrepancies .
- Metabolic stability : Assess compound degradation using liver microsome assays; unstable metabolites may reduce efficacy in certain lines.
- Synergistic studies : Combine with known inhibitors (e.g., ABT-199 for Bcl-2) to identify off-target effects .
Q. What computational strategies predict target engagement for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with Bcl-2 (PDB: 4AQ3) or PARP1 (PDB: 5DS3). Prioritize binding poses with hydrogen bonds to benzimidazole NH and indole chlorine .
- Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns) to validate binding free energy (ΔG < −8 kcal/mol suggests strong affinity).
- QSAR models : Train on indole derivatives with known IC₅₀ values to predict activity cliffs .
Q. How can solubility be improved without compromising bioactivity?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the benzimidazole NH, cleaved in vivo by phosphatases .
- Salt formation : React with HCl or sodium acetate to enhance aqueous solubility (test via shake-flask method, pH 7.4).
- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for in vitro assays, ensuring <0.1% cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
